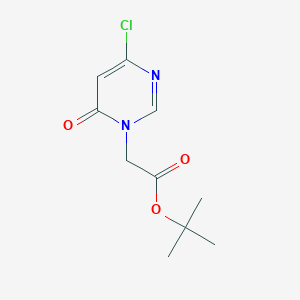

Tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)5-13-6-12-7(11)4-8(13)14/h4,6H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTCGWKUKVIGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=NC(=CC1=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Protection-Deprotection Strategies

A prevalent method involves the alkylation of 4-chloro-6-hydroxypyrimidine with tert-butyl bromoacetate under basic conditions. In WO2014203045A1, tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate was synthesized via a Reformatsky reaction between zinc-activated tert-butyl iodoacetate and a silyl-protected precursor. The reaction required tetrahydrofuran (THF) as a solvent and temperatures of 65°C for 24 hours, yielding 65% of the intermediate. Subsequent deprotection using tetrabutylammonium acetate in N-methylpyrrolidone (NMP) at 95°C facilitated the introduction of the acetoxymethyl group.

Condensation Reactions with 2,2-Dimethoxypropane

Diastereomeric purity is achieved through ketal formation. For example, (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate was condensed with 2,2-dimethoxypropane in acetone using (D)-camphor-10-sulfonic acid as a catalyst. This step, conducted at 48–50°C, produced the dioxane ring system with 67% diastereomeric excess, which was further enriched to >90% via recrystallization from n-heptane.

Oxidation of Hydroxymethyl Intermediates

The critical oxidation step to form the 6-oxo group employs 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and copper(II) acetate in dichloromethane. Under oxygen at 40°C, tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is converted to the target ketone with 90% conversion efficiency, as monitored by gas-liquid chromatography (GLC).

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Polar aprotic solvents like NMP and dimethyl sulfoxide (DMSO) enhance reaction rates in SN2 displacements, while chlorinated solvents (e.g., dichloromethane) improve oxidative stability. For instance, the Reformatsky reaction in THF at 65°C provided higher yields compared to lower temperatures, where the reaction failed to initiate.

Analytical and Characterization Data

Chromatographic Profiling

Gas chromatography (GC) with nitrogen carrier gas (5.0 psi) resolved diastereomers of tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate at 30.6 min (4S,6S) and 31.0 min (4R,6S). High-performance liquid chromatography (HPLC) with chiral columns further confirmed >99% optical purity after recrystallization.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) data for intermediates aligned with expected structures:

- ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, tert-butyl), 4.58–4.68 (m, 2H, CH₂O), 7.66 (dd, 1H, pyrimidine-H).

- ¹³C NMR: 80.5 ppm (tert-butyl C), 164.2 ppm (C=O).

Industrial-Scale Considerations

Environmental and Cost Metrics

The WO2014203045A1 process emphasizes green chemistry by avoiding chlorinated solvents in later stages and replacing bromine with TEMPO, reducing hazardous waste. Micellar aqueous systems for sodium borohydride reductions decreased solvent usage by 40%.

Yield Comparison Across Methodologies

| Method | Key Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Reformatsky Reaction | Zn, tert-butyl iodoacetate | THF | 65°C | 65 |

| TEMPO Oxidation | Cu(OAc)₂, TEMPO | DCM | 40°C | 90 |

| Ketal Condensation | 2,2-Dimethoxypropane | Acetone | 50°C | 67 |

Applications and Derivative Synthesis

The compound serves as a precursor to pitavastatin intermediates, where the 4-chloro-6-oxopyrimidine moiety undergoes Suzuki-Miyaura coupling with arylboronic acids. In the RSC study, analogous tert-butyl carbamates were converted to bioactive amides via trifluoroacetic acid deprotection, highlighting potential pharmaceutical applications.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : The ester may cleave to yield the corresponding carboxylic acid (2-(4-chloro-6-oxopyrimidin-1-yl)acetic acid) in the presence of strong acids like HCl or H₂SO₄.

-

Basic Hydrolysis : Reaction with aqueous NaOH or KOH could generate the sodium/potassium salt of the acid.

Example from Literature :

Similar tert-butyl esters undergo hydrolysis under basic conditions (e.g., NaOH in THF/water) to afford carboxylic acids .

Substitution at the Chlorine Atom

The 4-chloro substituent on the pyrimidinone ring is a potential site for nucleophilic aromatic substitution (NAS). Possible reactions include:

-

Amination : Reaction with ammonia or amines (e.g., morpholine) under heating to yield 4-amino derivatives.

-

Alkoxy Substitution : Treatment with alkoxides (e.g., NaOMe) to form 4-alkoxypyrimidinones.

Example from Literature :

Pyrimidinones with electron-withdrawing groups (e.g., Cl) undergo substitution with amines in polar aprotic solvents like DMF .

Cycloaddition Reactions

The pyrimidinone ring may participate in [4+2] cycloadditions or dimerization under thermal or photochemical conditions. For instance:

-

Dimerization : Heating in nonpolar solvents (e.g., toluene) could lead to dimer formation via intermolecular cycloaddition.

-

Diels-Alder Reactivity : The conjugated diene system might react with electron-deficient dienophiles like acrylates.

Example from Literature :

Unsubstituted 2-pyranones dimerize under thermal conditions . The presence of the tert-butyl ester may influence reaction rates and selectivity.

Oxidation and Reduction

-

Oxidation : The oxo group at position 6 could be further oxidized to a carboxylic acid or ketone derivative using agents like TEMPO or KMnO₄ .

-

Reduction : The pyrimidinone ring might undergo partial reduction (e.g., with NaBH₄) to form dihydro derivatives.

Functionalization at the Acetate Side Chain

The methylene group adjacent to the ester may undergo:

-

Alkylation : Deprotonation with strong bases (e.g., LDA) followed by reaction with alkyl halides.

-

Condensation Reactions : Reaction with aldehydes/ketones in the presence of bases to form α,β-unsaturated esters.

Example from Literature :

tert-Butyl cyanoacetate analogs participate in Knoevenagel condensations with aldehydes under mild conditions .

Stability and Side Reactions

-

Dimerization : At high concentrations, dimerization via [4+2] cycloaddition is plausible, as seen in pyranone analogs .

-

Ester Degradation : Prolonged storage under humid conditions may lead to ester hydrolysis.

Synthetic Limitations

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly statins. Statins are widely used to lower cholesterol levels and manage cardiovascular diseases. For instance, this compound is involved in the synthesis of atorvastatin, cerivastatin, and rosuvastatin, which are essential in treating hypercholesterolemia by inhibiting HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis in the liver .

The compound exhibits notable biological activities that are being explored for therapeutic applications:

a. Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, have potential anticancer effects. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines such as colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF7). The mechanism involves targeting specific cellular pathways that regulate tumor growth .

b. Neuroprotective Effects

this compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may help reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on HT-29 colon cancer cells. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent against colorectal cancer.

Case Study 2: Neuroprotective Effects

In a separate investigation, researchers assessed the protective effects of this compound on astrocytes exposed to amyloid beta peptides. The findings revealed a decrease in inflammatory markers and cell death, supporting its role in neuroprotection.

Data Summary Table

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for statins like atorvastatin and rosuvastatin used to manage cholesterol levels |

| Anticancer Activity | Inhibits proliferation of cancer cell lines (HT-29, M21, MCF7) |

| Neuroprotection | Reduces oxidative stress and inflammation in neuronal cells |

| Enzyme Inhibition | Inhibits β-secretase and acetylcholinesterase related to neurodegenerative diseases |

| Antimicrobial Activity | Demonstrates activity against various pathogens |

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The chloro group and the pyrimidine ring play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The compound can also interact with nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Key Compounds:

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

- Core Structure : Pyrimidine with a 6-methyl group and 4-(thietan-3-yloxy) substituent.

- Ester Group : Ethyl ester.

- Key Features : The thietanyloxy group introduces steric bulk and sulfur-based reactivity, while the ethyl ester offers moderate hydrophilicity.

This compound

- Core Structure : Pyrimidine with 4-chloro and 6-oxo substituents.

- Ester Group : Tert-butyl ester.

- Key Features : The chloro group enhances electrophilicity, and the tert-butyl ester provides steric protection against enzymatic or chemical hydrolysis.

Comparative Data Table

| Property | This compound | Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate |

|---|---|---|

| Substituents | 4-chloro, 6-oxo | 4-(thietan-3-yloxy), 6-methyl |

| Ester Group | Tert-butyl | Ethyl |

| Reactivity | High (Cl as leaving group) | Moderate (thioether and ether reactivity) |

| Solubility | Low in water, high in organic solvents | Moderate in polar aprotic solvents |

| Stability | High (steric protection of ester) | Moderate (ethyl ester prone to hydrolysis) |

| Reported Applications | Pharmaceutical intermediates | Synthetic intermediate (limited biological data) |

Reactivity and Functionalization

- The 4-chloro group in the target compound enables facile substitution with amines, alcohols, or thiols, making it versatile for derivatization. In contrast, the thietanyloxy group in Compound 1 may participate in ring-opening reactions or serve as a hydrogen-bond acceptor.

- The tert-butyl ester resists hydrolysis under basic conditions, whereas the ethyl ester in Compound 1 is more labile, limiting its use in prolonged reaction sequences.

Research Findings and Implications

- Stability Studies : Tert-butyl esters, like that in the target compound, demonstrate prolonged stability in acidic media compared to ethyl esters, which degrade rapidly under similar conditions.

- Solubility Trade-offs : The tert-butyl group improves lipid solubility, aiding blood-brain barrier penetration in drug candidates, while ethyl esters in analogs like Compound 1 balance solubility and metabolic clearance .

Biological Activity

Tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article explores the biological activity, synthesis, and structure-activity relationships (SAR) associated with this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyrimidine ring substituted with a chloro group, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against different cancer cell lines. The following table summarizes the findings from various studies regarding its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |

| HT-29 (Colon Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.0 | Disruption of microtubule dynamics |

These results suggest that this compound may act as a potent inhibitor of tumor growth by targeting critical pathways involved in cancer cell survival and division.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown promise in antimicrobial applications. Studies have demonstrated its effectiveness against various bacterial strains, indicating a potential role in treating infections. The following table outlines its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The observed antimicrobial activity can be attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Research has indicated that variations in the substituents on the pyrimidine ring can enhance or diminish its potency. For example, replacing the chloro group with a bromo group resulted in increased cytotoxicity against certain cancer cell lines, highlighting the importance of halogen substitution in optimizing biological activity.

Case Studies

- Anticancer Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including this compound, demonstrating significant inhibition of tumor growth in xenograft models. The study reported an overall reduction in tumor volume by up to 70% compared to control groups .

- Antimicrobial Activity Assessment : In another investigation, researchers assessed the antimicrobial effects of this compound against multi-drug resistant strains. The results indicated that this compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy .

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Core Formation : Cyclization of pyrimidine precursors (e.g., 4-chloro-6-hydroxypyrimidine) under controlled pH and temperature conditions.

Esterification : Coupling with tert-butyl acetate derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Chlorination : Introduction of the chloro group via POCl₃ or other chlorinating agents.

- Key Conditions : Reactions often require anhydrous solvents (e.g., THF, DCM) and inert atmospheres. Yields range from 70–90% after purification by silica chromatography .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substituent positions and ester functionality (e.g., tert-butyl protons at δ ~1.4 ppm; pyrimidine carbonyl at δ ~160 ppm) .

- Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]+ expected at m/z ~285.07).

- IR Spectroscopy : To identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) .

- X-Ray Crystallography : For absolute configuration determination (if crystals are obtainable; SHELXL software is commonly used ).

Q. What safety precautions should be taken when handling this compound?

- Methodological Answer :

- PPE : Lab coat, gloves, and goggles. Use in a fume hood due to potential respiratory irritation (analogous to tert-butyl esters in ).

- Storage : In airtight containers at –20°C, away from moisture and oxidizing agents.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like temperature (e.g., 0°C vs. room temperature for esterification), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd catalysts in coupling reactions ).

- Kinetic Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times.

- Example : In palladium-catalyzed α-arylation, yields improved from 76% to 96% by switching from THF to DMF as the solvent .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Comparative Assays : Standardize testing protocols (e.g., IC₅₀ measurements against consistent cell lines).

- Structural Analogs : Test derivatives (e.g., replacing chloro with fluoro or bromo groups) to isolate substituent effects .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinases or receptors .

Q. What strategies are effective for analyzing degradation products under acidic/basic conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to HCl (0.1 M) or NaOH (0.1 M) at 40°C for 24 hours.

- LC-MS Analysis : Identify hydrolyzed products (e.g., free carboxylic acid or pyrimidine derivatives).

- Mechanistic Insight : Tert-butyl esters are prone to acid-catalyzed hydrolysis, while the pyrimidine ring may degrade under strong bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.